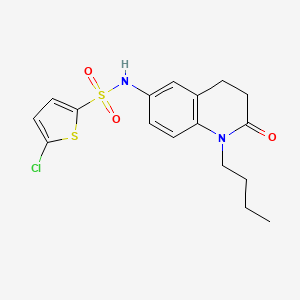

![molecular formula C11H20N2O B2836413 [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone CAS No. 1932630-38-0](/img/structure/B2836413.png)

[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “(1S,3R)-3-Aminocyclopentanecarboxylic acid” is a chemical with the molecular formula C6H11NO2 . It is used in laboratory chemicals and is not recommended for food, drug, pesticide or biocidal product use .

Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The ChemSpider database provides information on the molecular structure of related compounds such as “(1S,3R)-3-Aminocyclohexanol” and "(1R,3R)-3-Aminocyclopentanecarboxylic acid" .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, density, boiling point, vapor pressure, and others. For example, “(1S,3R)-3-Aminocyclopentanecarboxylic acid” has a molecular weight of 129.16 and is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications

The research conducted by Maddox, Godefroi, and Parcell (1965) explored the synthesis of various 1-arylcyclohexylamines, including compounds similar to “[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone”, for evaluation as central nervous system depressants. This study laid the groundwork for understanding the synthesis and potential applications of such compounds in medicinal chemistry (Maddox, Godefroi, & Parcell, 1965).

Wilken et al. (1997) developed a method for synthesizing new chiral bicyclic 3-hydroxypiperidines through a high diastereoselective ring expansion. This research highlights the importance of stereochemistry in the synthesis of complex piperidine derivatives, which is relevant for compounds like “this compound” (Wilken et al., 1997).

Košak, Brus, and Gobec (2014) presented a straightforward synthesis of orthogonally protected piperidin-3-ylmethanamine and piperidin-4-ylmethanamine derivatives, which are crucial building blocks in medicinal chemistry and drug discovery. This research provides insights into the synthetic strategies that could be applicable to the synthesis of “this compound” (Košak, Brus, & Gobec, 2014).

Wasserman and Dion (1982, 1989) explored cyclopropanone equivalents from 3-chloropropionic acid, which are relevant for the synthesis of cyclic compounds like “this compound”. Their work contributes to the understanding of reactions involving cyclic structures and could provide a basis for developing synthetic routes for similar compounds (Wasserman & Dion, 1982; Wasserman, Dion, & Fukuyama, 1989).

Wirkmechanismus

Target of Action

The primary target of [(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone, also known as rac-(1r,3s)-3-(piperidine-1-carbonyl)cyclopentan-1-amine, is the enzyme Glutathione Peroxidase 4 (GPx4) . GPx4 is a key enzyme involved in the prevention of oxidative stress by reducing lipid hydroperoxides to their corresponding alcohols and free hydrogen peroxide to water .

Mode of Action

This compound acts as an inhibitor of GPx4 . By binding to GPx4, it inhibits the enzyme’s activity, leading to an accumulation of lipid-based reactive oxygen species (ROS), particularly lipid hydroperoxides . This interaction disrupts the normal functioning of cells and can lead to a type of cell death known as ferroptosis .

Biochemical Pathways

The inhibition of GPx4 affects the biochemical pathway of lipid peroxidation. Under normal conditions, GPx4 reduces lipid hydroperoxides, preventing the accumulation of harmful ROS. When GPx4 is inhibited by this compound, lipid hydroperoxides accumulate, leading to oxidative stress and damage to cellular components . This process triggers ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid ROS .

Pharmacokinetics

For instance, its bioavailability, or the extent and rate at which the active moiety enters systemic circulation, thereby accessing the site of action, can impact its efficacy .

Result of Action

The primary result of the action of this compound is the induction of ferroptosis . This form of cell death is characterized by the accumulation of lethal lipid ROS, leading to the oxidation of polyunsaturated fatty acids in cellular membranes . The induction of ferroptosis can have significant effects on cellular health and has been linked to various pathological conditions .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of antioxidants in the cellular environment can potentially counteract the ROS accumulation induced by this compound . Additionally, factors such as pH, temperature, and the presence of other interacting molecules can influence the stability and efficacy of the compound .

Safety and Hazards

Eigenschaften

IUPAC Name |

[(1S,3R)-3-aminocyclopentyl]-piperidin-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O/c12-10-5-4-9(8-10)11(14)13-6-2-1-3-7-13/h9-10H,1-8,12H2/t9-,10+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAHDPUARNKQMPS-VHSXEESVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2CCC(C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H]2CC[C@H](C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2836333.png)

![2-[2-amino-5-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]-5-methoxy-4-propylphenol](/img/structure/B2836336.png)

![N-[(3-chloro-4-fluorophenyl)methyl]-3-(N-methyl4-methoxybenzenesulfonamido)thiophene-2-carboxamide](/img/structure/B2836337.png)

![3-Cyclopropyl-6-{3-[4-(2,3-dimethylphenyl)piperazine-1-carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2836340.png)

![methyl 5-chloro-2-{[(2E)-5,5,5-trifluoro-4-oxopent-2-en-2-yl]amino}benzoate](/img/structure/B2836344.png)

![N6-benzyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2836346.png)

![1-(4-chlorobenzyl)-5-[(4-methylpiperazino)carbonyl]-2(1H)-pyridinone](/img/structure/B2836347.png)

![11-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]-7,11-diazatricyclo[7.3.1.0^{2,7}]trideca-2,4-dien-6-one](/img/structure/B2836351.png)

![N-(4-chlorophenyl)-2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2836352.png)